4-(furan-2-yl)benzene-1-carboximidamide hydrochloride
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Overview
Description
4-(furan-2-yl)benzene-1-carboximidamide hydrochloride is a chemical compound that features a furan ring attached to a benzene ring, which is further connected to a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-(furan-2-yl)benzonitrile with ammonium chloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-(furan-2-yl)benzene-1-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)benzene-1-carboximidamide hydrochloride involves its interaction with bacterial cell walls, leading to disruption and eventual cell death. The compound targets specific enzymes involved in cell wall synthesis, inhibiting their function and causing bacterial lysis .
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)benzonitrile: A precursor in the synthesis of 4-(furan-2-yl)benzene-1-carboximidamide hydrochloride.
Furan-2,5-dione: An oxidation product of the furan ring.
Benzene-1-carboximidamide: A compound with a similar functional group but lacking the furan ring.
Uniqueness
This compound is unique due to the presence of both a furan ring and a carboximidamide group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2731008-43-6 |
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Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.7 |
Purity |
95 |
Origin of Product |
United States |
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